molecular formula C20H23N3O6S B2999253 ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921160-36-3

ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2999253
CAS No.: 921160-36-3
M. Wt: 433.48
InChI Key: HSJNKYRZLOBKLM-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C20H23N3O6S and its molecular weight is 433.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds of similar structure are often involved in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction is a key step in many synthetic pathways . It allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

The stability of the compound can be inferred from the fact that it is used in suzuki–miyaura coupling reactions, which require relatively stable and readily prepared organoboron reagents .

Result of Action

The compound’s involvement in suzuki–miyaura coupling reactions suggests that it plays a role in the formation of carbon–carbon bonds . This is a fundamental process in organic synthesis and is crucial for the construction of complex organic molecules .

Action Environment

The suzuki–miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be stable and effective under a variety of environmental conditions .

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(3,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-4-29-20(26)23-8-7-12-15(10-23)30-19(16(12)17(21)24)22-18(25)11-5-6-13(27-2)14(9-11)28-3/h5-6,9H,4,7-8,10H2,1-3H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJNKYRZLOBKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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